4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol
Description
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H22N2O It is known for its unique structure, which includes a phenol group attached to a pyrrolidine ring via an ethylamine linkage
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H22N2O/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12/h5-8,13,15,17H,2-4,9-11H2,1H3 |
InChI Key |
ZBQOOGNPIZZOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting ethylamine with a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.
Attachment of the Phenol Group: The phenol group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a phenol derivative in the presence of a base like sodium hydroxide.
Final Assembly: The final compound is obtained by linking the pyrrolidine and phenol moieties through an ethylamine bridge, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, halogen, and other substituted phenol derivatives.
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis:
- Utilized as a reagent in various chemical reactions, enabling the production of more complex molecules.
- Can undergo oxidation to form quinones or reduction to yield amines and alcohols, demonstrating versatility in synthetic pathways .
-
Reactivity:
- Exhibits electrophilic aromatic substitution capabilities, allowing for further functionalization of the phenolic group .
Biology
- Biological Activity:
- Mechanism of Action:
Medicine
- Therapeutic Applications:
- Clinical Research:
Industry
- Specialty Chemicals Production:
Mechanism of Action
The mechanism of action of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-((((1-Methylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a methyl group instead of an ethyl group.
4-((((1-Propylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a propyl group instead of an ethyl group.
4-((((1-Butylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is unique due to its specific ethylamine linkage, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol, also known as 4-((1-Ethylpyrrolidin-2-yl)methyl)aminomethyl)phenol dihydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H24Cl2N2O
- Molecular Weight : 307.3 g/mol
- CAS Number : 1235439-59-4
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy in inhibiting bacterial growth .
2. Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant properties. In animal models, it was shown to reduce seizure activity effectively. The structure-activity relationship (SAR) studies suggest that the presence of the pyrrolidine moiety is crucial for its anticonvulsant effects. Compounds similar in structure have been reported to exhibit high protective effects against induced seizures, suggesting a potential therapeutic application in epilepsy management .
3. Cytotoxicity and Cancer Research
In cancer research, 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol has shown promise as a cytotoxic agent against various cancer cell lines. Notably, it demonstrated significant activity against A-431 and Jurkat cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The results indicated that the compound showed complete inhibition of bacterial growth within eight hours in controlled environments, underscoring its potential as a rapid antimicrobial agent .
Case Study 2: Anticonvulsant Activity in Animal Models
In a controlled study involving rodent models, 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol was administered to evaluate its anticonvulsant effects. The results demonstrated a significant reduction in seizure frequency and duration compared to untreated controls, suggesting its viability as a treatment option for seizure disorders .
Research Findings Summary
The following table summarizes key findings related to the biological activities of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
